molecular formula C9H15N B14905310 3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]

3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]

Cat. No.: B14905310
M. Wt: 137.22 g/mol
InChI Key: BEYJIGJLIWXZFZ-UHFFFAOYSA-N
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Description

3-Azaspiro[bicyclo[321]octane-8,1’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can then be further modified to introduce the spirocyclic element . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane]
  • 3’-Cyclopropyl-2’,2’-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]
  • Bicyclo[3.2.1]octane

Uniqueness

3-Azaspiro[bicyclo[3.2.1]octane-8,1’-cyclopropane] is unique due to its combination of bicyclic and spirocyclic structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of new materials or pharmaceuticals .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

spiro[3-azabicyclo[3.2.1]octane-8,1'-cyclopropane]

InChI

InChI=1S/C9H15N/c1-2-8-6-10-5-7(1)9(8)3-4-9/h7-8,10H,1-6H2

InChI Key

BEYJIGJLIWXZFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C23CC3

Origin of Product

United States

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